![molecular formula C40H77O4- B14351355 3-{[(Octadecan-4-yl)oxy]carbonyl}henicosanoate CAS No. 93904-78-0](/img/structure/B14351355.png)
3-{[(Octadecan-4-yl)oxy]carbonyl}henicosanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[(Octadecan-4-yl)oxy]carbonyl}henicosanoate is a complex organic compound characterized by its long carbon chain and ester functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Octadecan-4-yl)oxy]carbonyl}henicosanoate typically involves esterification reactions. One common method is the reaction between henicosanoic acid and octadecan-4-ol in the presence of a dehydrating agent such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. Catalysts such as p-toluenesulfonic acid can be used to accelerate the esterification process. The product is then purified through distillation or recrystallization techniques.
化学反应分析
Types of Reactions
3-{[(Octadecan-4-yl)oxy]carbonyl}henicosanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: Reduction of the ester can yield the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Amides or secondary esters, depending on the nucleophile used.
科学研究应用
3-{[(Octadecan-4-yl)oxy]carbonyl}henicosanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential role in lipid metabolism and cell membrane studies.
Medicine: Explored for its potential as a drug delivery agent due to its lipophilic nature.
Industry: Utilized in the production of specialty chemicals and as a surfactant in formulations.
作用机制
The mechanism of action of 3-{[(Octadecan-4-yl)oxy]carbonyl}henicosanoate involves its interaction with lipid membranes due to its hydrophobic tail. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it a candidate for drug delivery systems, where it can facilitate the transport of hydrophobic drugs across cell membranes.
相似化合物的比较
Similar Compounds
Octadecanoic acid: A fatty acid with a similar long carbon chain but lacks the ester functional group.
Henicosanoic acid: Another long-chain fatty acid, differing in the position of functional groups.
Octadecanol: An alcohol with a similar carbon chain length but different functional group.
Uniqueness
3-{[(Octadecan-4-yl)oxy]carbonyl}henicosanoate is unique due to its combination of a long hydrophobic carbon chain and an ester functional group. This combination imparts distinct physical and chemical properties, making it useful in various applications where both hydrophobicity and reactivity are required.
属性
CAS 编号 |
93904-78-0 |
|---|---|
分子式 |
C40H77O4- |
分子量 |
622.0 g/mol |
IUPAC 名称 |
3-octadecan-4-yloxycarbonylhenicosanoate |
InChI |
InChI=1S/C40H78O4/c1-4-7-9-11-13-15-17-19-20-21-22-23-25-27-29-31-34-37(36-39(41)42)40(43)44-38(33-6-3)35-32-30-28-26-24-18-16-14-12-10-8-5-2/h37-38H,4-36H2,1-3H3,(H,41,42)/p-1 |
InChI 键 |
KMZRZBZCTUVQNW-UHFFFAOYSA-M |
规范 SMILES |
CCCCCCCCCCCCCCCCCCC(CC(=O)[O-])C(=O)OC(CCC)CCCCCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[3-(Quinolin-2-YL)benzo[F]quinolin-1-YL]benzoic acid](/img/structure/B14351276.png)
![4-[4-(Dimethylamino)phenoxy]-3-iodo-N,N-dimethylaniline](/img/structure/B14351280.png)
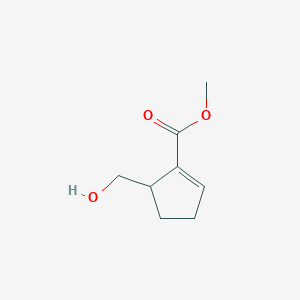
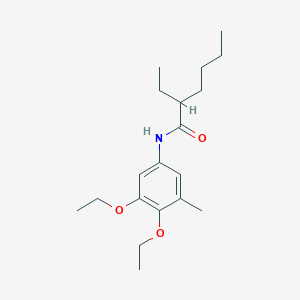
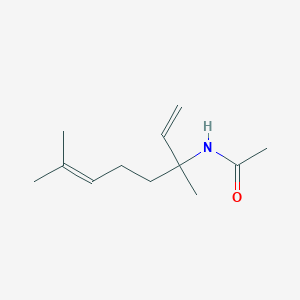
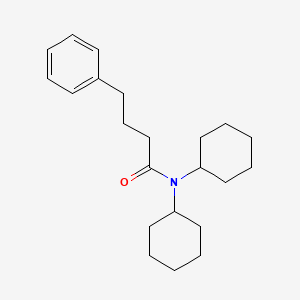
![3-(2,4,6-Trimethylphenyl)-3a,4,5,6a-tetrahydrothieno[3,2-d][1,2]oxazole](/img/structure/B14351335.png)
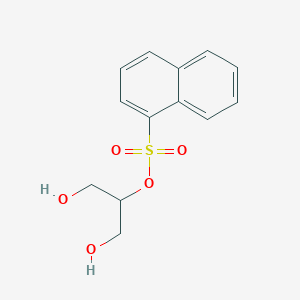
![2,6-Bis{[(3-aminopropyl)amino]methyl}-4-methylphenol](/img/structure/B14351345.png)
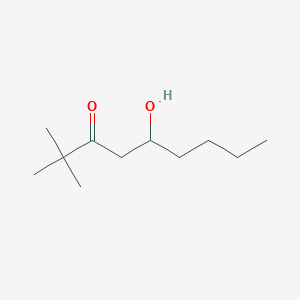
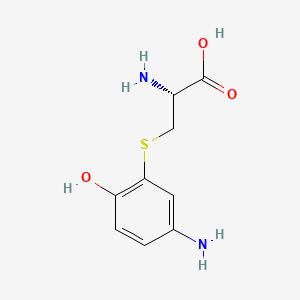
![2-[(E)-2-(4-nitrophenyl)ethenyl]benzoic acid](/img/structure/B14351362.png)
![4-{2-[4-(Diethylamino)phenyl]ethenyl}benzaldehyde](/img/structure/B14351368.png)
